molecular formula C8H5NO B15305879 2-Ethynylpyridine-4-carbaldehyde

2-Ethynylpyridine-4-carbaldehyde

Cat. No.: B15305879
M. Wt: 131.13 g/mol
InChI Key: WEMHECAHUNDECE-UHFFFAOYSA-N
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Description

2-Ethynylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by an ethynyl group, and the hydrogen atom at the 4-position is replaced by a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

    Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:

    Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

    Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.

These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the formyl group at the 4-position.

    4-Formylpyridine: Lacks the ethynyl group at the 2-position.

    2-Ethynylpyridine-3-carbaldehyde: Has the formyl group at the 3-position instead of the 4-position.

Uniqueness

2-Ethynylpyridine-4-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups at specific positions on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Ethynylpyridine-4-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both an ethynyl group and an aldehyde functional group, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₅NO
Molecular Weight131.13 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H
Canonical SMILESC#CC1=NC=CC(=C1)C=O

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids such as cysteine and lysine, potentially inhibiting enzyme activity. Additionally, the ethynyl group can participate in click chemistry reactions, forming stable linkages with azides, which may be useful in drug development and biochemical assays.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit dehydrogenases by covalently modifying active site residues.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyridine compounds exhibit antibacterial activity against Mycobacterium tuberculosis at low concentrations (below 1 µg/ml) . This suggests that this compound may also possess similar properties.
  • Anticancer Activity : Some studies have explored the cytotoxic effects of pyridine derivatives on cancer cell lines, showing that they can induce apoptosis through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyridine derivatives, including this compound, against M. tuberculosis. The results indicated that the compound exhibited significant bactericidal activity, leading to a reduction in intracellular survival of the bacteria within human macrophages .

Case Study 2: Enzyme Targeting

Another research project focused on the enzyme inhibition potential of this compound. It was found that the compound effectively inhibited specific dehydrogenases involved in metabolic pathways linked to cancer cell proliferation. The inhibition was measured using IC50 values, demonstrating a dose-dependent response .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Ethynylpyridine Lacks formyl groupLimited biological activity
4-Formylpyridine Lacks ethynyl groupModerate enzyme inhibition
2-Ethynylpyridine-3-carbaldehyde Formyl at 3-positionSimilar but less potent

The presence of both the ethynyl and formyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

2-ethynylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H

InChI Key

WEMHECAHUNDECE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=CC(=C1)C=O

Origin of Product

United States

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